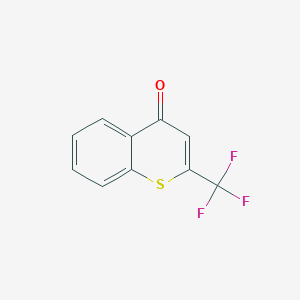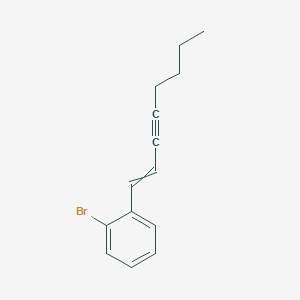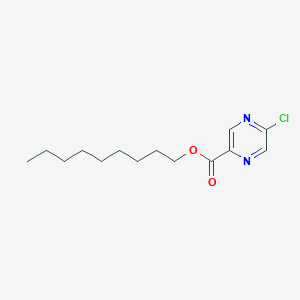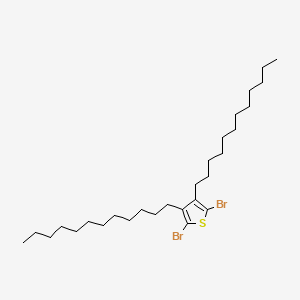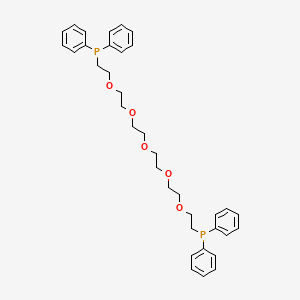
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane typically involves the reaction of phenyl-substituted phosphine oxides with appropriate oxygen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Wirkmechanismus
The mechanism of action of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in various chemical transformations. Its effects are mediated through the formation of stable complexes and the modulation of chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenyl butadiene: An organic compound used as an electroluminescent dye.
Tetraphenylcyclopentadienone: Known for its use in organic synthesis and as a precursor to other complex molecules.
Tetraphenyl-1,4-dioxin:
Uniqueness
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is unique due to its combination of multiple phenyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
133323-49-6 |
|---|---|
Molekularformel |
C36H44O5P2 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-diphenylphosphanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C36H44O5P2/c1-5-13-33(14-6-1)42(34-15-7-2-8-16-34)31-29-40-27-25-38-23-21-37-22-24-39-26-28-41-30-32-43(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-20H,21-32H2 |
InChI-Schlüssel |
GREJJXZHUBJUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCOCCOCCOCCOCCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


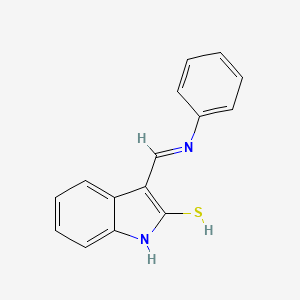
![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
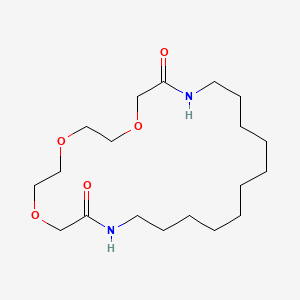
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
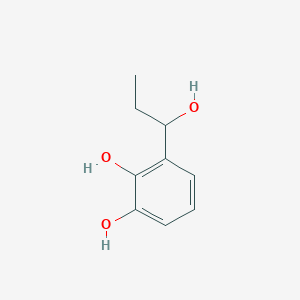
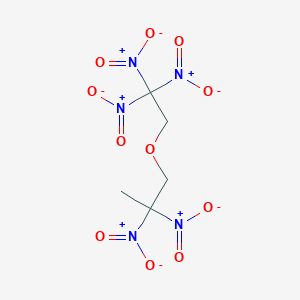
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
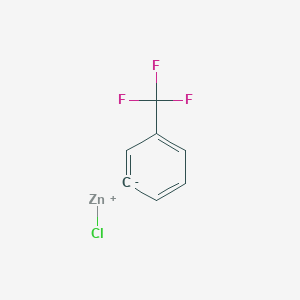
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
